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Compound of Interest

Compound Name: (R)-2-Aminooctanoic acid

CAS No.: 106819-03-8

Cat. No.: B554692

Get Quote

(R)-2-Aminooctanoic acid is a non-proteinogenic α-amino acid, a class of molecules that,

while not incorporated into proteins via the genetic code, plays significant roles in biochemistry

and pharmaceutical development.[1][2] Its structure, featuring a chiral center at the α-carbon,

an eight-carbon aliphatic side chain, and the characteristic amino and carboxylic acid functional

groups, makes it a valuable building block.[3] It has been investigated for applications such as

modifying antimicrobial peptides to enhance their biological activity.[3]

For researchers, scientists, and drug development professionals, the unambiguous structural

confirmation and purity assessment of such molecules are paramount. Nuclear Magnetic

Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing

precise, atom-level information about a molecule's chemical structure and environment.[4][5]

This guide serves as a technical resource, detailing the ¹H and ¹³C NMR spectral data of (R)-2-
Aminooctanoic acid, interpreting the spectral features with field-proven insights, and providing

robust experimental protocols for data acquisition.

While spectral data for the specific (R)-enantiomer is not widely published, the NMR spectra of

enantiomers are identical in a non-chiral solvent. Therefore, the data presented herein, sourced
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from the racemic DL-2-Aminooctanoic acid, is representative of the chemical shifts for the (R)-

isomer.[6]

Molecular Structure and NMR-Active Nuclei
The foundation of interpreting an NMR spectrum lies in understanding the molecule's structure

and identifying the nuclei that will generate signals. (R)-2-Aminooctanoic acid (C₈H₁₇NO₂)

possesses two primary NMR-active nuclei: ¹H (protons) and ¹³C. The diagram below illustrates

the IUPAC numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of 2-Aminooctanoic acid with atom numbering.

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the chemical environment and connectivity of

protons in the molecule. The chemical shift (δ) of a proton is highly sensitive to the electron

density around it; electron-withdrawing groups cause "deshielding," shifting the signal downfield

(to a higher ppm value).[7]

Data Summary
The following table summarizes the ¹H NMR spectral data for DL-2-Aminooctanoic acid,

recorded on a 600 MHz spectrometer in H₂O at a pH of 7.00.[6]
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Assigned
Proton

Chemical Shift
(δ) [ppm]

Multiplicity Integration
Rationale for
Assignment

Hα (H-2) ~3.72 Triplet (t) 1H

Adjacent to

electron-

withdrawing -

NH₂ and -COOH

groups, causing

significant

deshielding.

Hβ (H-3) ~1.84 Multiplet (m) 2H

Protons on the

carbon adjacent

to the chiral

center.

Alkyl Chain (H-4

to H-7)
~1.28 - 1.35 Multiplet (m) 8H

Overlapping

signals from the

methylene

groups of the

aliphatic chain.

Terminal Methyl

(H-8)
~0.86 Triplet (t) 3H

Most shielded

protons, located

at the end of the

alkyl chain,

furthest from

electronegative

groups.

Note: In aqueous solution at neutral pH, the amine (-NH₂) and carboxylic acid (-COOH) protons

undergo rapid exchange with the solvent, making their signals typically broad or unobservable.

[8]

Expert Interpretation
The α-Proton (H-2): The signal at ~3.72 ppm is characteristic of the α-proton in an amino

acid.[4] Its downfield position is a direct consequence of the powerful inductive effects of the
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adjacent nitrogen of the amino group and the carbonyl oxygen of the carboxyl group. These

electronegative atoms withdraw electron density from the α-carbon and its attached proton,

reducing its shielding from the external magnetic field.[7]

The Aliphatic Chain (H-3 to H-8): The protons along the octanoic acid chain exhibit

predictable shielding patterns. The β-protons (H-3) at ~1.84 ppm are slightly deshielded due

to their proximity to the chiral center.[6] The signals for the subsequent methylene groups (H-

4 to H-7) merge into a complex multiplet around 1.28-1.35 ppm, a typical region for alkyl

chains in the absence of nearby functional groups.[6] The terminal methyl protons (H-8) are

the most shielded, appearing upfield at ~0.86 ppm, as they are the furthest from any

electron-withdrawing influence.[6]

¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. While

less sensitive than ¹H NMR, it offers a wider spectral window, reducing signal overlap and

providing direct insight into the carbon skeleton.[9]

Data Summary
The following ¹³C NMR chemical shifts are assigned based on Heteronuclear Single Quantum

Coherence (HSQC) data for DL-2-Aminooctanoic acid and typical values for α-amino acids.[6]

[9]
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Assigned Carbon Chemical Shift (δ) [ppm] Rationale for Assignment

Carbonyl (C-1) ~170 - 175

The carbonyl carbon is the

most deshielded due to the

direct attachment of two

electronegative oxygen atoms.

α-Carbon (C-2) 57.44

Attached to both the amino

and carboxyl groups, causing

significant deshielding.

Alkyl Chain (C-3 to C-7)
33.36, 33.22, 30.55, 26.84,

24.59

Chemical shifts typical for sp³

hybridized carbons in an

aliphatic chain. Specific

assignment requires more

advanced 2D NMR

techniques.

Terminal Methyl (C-8) 15.94
The most shielded carbon at

the terminus of the alkyl chain.

Expert Interpretation
The Carbonyl Carbon (C-1): The signal for the carboxylic acid carbon is expected to be the

furthest downfield (typically >170 ppm), a hallmark of carbonyl carbons in acids and esters.

[9] Its highly deshielded nature is a direct result of the resonance and inductive effects of the

two attached oxygen atoms.

The α-Carbon (C-2): The chemical shift of 57.44 ppm is characteristic of an α-carbon in an

amino acid.[6] It is deshielded by the single-bond attachments to both nitrogen and the

carbonyl carbon.

The Aliphatic Chain (C-3 to C-8): The carbons of the alkyl side chain show a predictable

upfield trend as their distance from the electron-withdrawing functional groups increases.

The terminal methyl carbon (C-8) is the most shielded, appearing at the lowest ppm value of

15.94.[6] The methylene carbons (C-3 to C-7) appear in the typical aliphatic region between

~24-34 ppm.
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Experimental Protocols
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample

preparation and correctly defined acquisition parameters.[10]

Protocol 1: NMR Sample Preparation
This protocol outlines the standard procedure for preparing an amino acid sample for solution-

state NMR analysis.

Sample Weighing: Accurately weigh 5-10 mg of (R)-2-Aminooctanoic acid using an

analytical balance.

Solvent Selection: Choose a deuterated solvent appropriate for the analysis. Deuterium

oxide (D₂O) is an excellent choice for amino acids as it readily dissolves the zwitterionic form

and exchanges with labile -NH₂ and -OH protons, simplifying the spectrum.

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7

mL of D₂O.

Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear,

homogeneous solution free of particulate matter is critical for high-resolution spectra.[10]

pH Adjustment (Optional): If required, adjust the pD of the solution using dilute DCl or NaOD

to study the compound in a specific ionization state. Note that pD = pH meter reading + 0.4.

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-

quality 5 mm NMR tube, ensuring a sample height of 4-5 cm.[10]

Sealing: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C spectra on a modern NMR

spectrometer (e.g., 400-600 MHz).

Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium

signal from the solvent (D₂O).
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Shimming: Perform automated or manual shimming to optimize the magnetic field

homogeneity, which is crucial for achieving sharp spectral lines.

¹H Spectrum Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

Spectral Width: ~12-16 ppm.

Acquisition Time: ~2-3 seconds.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans (ns): 8-16 scans for sufficient signal-to-noise.

Solvent Suppression: Apply a presaturation pulse sequence to suppress the residual HDO

signal.

¹³C Spectrum Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard, which

provides a single line for each carbon.

Spectral Width: ~200-220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay (d1): 2-5 seconds (longer delay needed for quaternary carbons like C-1).

Number of Scans (ns): 1024 or more, as ¹³C has a much lower natural abundance and

sensitivity than ¹H.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554692?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

1. Weigh Sample
(5-10 mg)

2. Dissolve in
Deuterated Solvent (0.7 mL)

3. Transfer to
NMR Tube

4. Insert Sample,
Lock & Shim

5. Acquire ¹H Spectrum 6. Acquire ¹³C Spectrum

7. Fourier Transform,
Phase & Baseline Correction

8. Integrate Signals (¹H)
& Pick Peaks (¹³C)

9. Assign Signals
to Structure

Click to download full resolution via product page

Caption: Standard workflow for NMR analysis from sample preparation to spectral assignment.
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Conclusion
The ¹H and ¹³C NMR spectra of (R)-2-Aminooctanoic acid provide a definitive fingerprint for

its molecular structure. The chemical shifts and multiplicities of the α-proton, the terminal

methyl group, and the carbonyl carbon are particularly diagnostic. By following standardized

protocols for sample preparation and data acquisition, researchers can reliably use NMR

spectroscopy to verify the identity, assess the purity, and investigate the chemical properties of

this and related compounds, ensuring the integrity of their materials in research and

development pipelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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